molecular formula C11H12N4O B028084 3-Hydrazino-6-(4-methoxyphenyl)pyridazine CAS No. 18772-76-4

3-Hydrazino-6-(4-methoxyphenyl)pyridazine

Cat. No. B028084
CAS RN: 18772-76-4
M. Wt: 216.24 g/mol
InChI Key: ASGDUFOXUMFAMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to 3-Hydrazino-6-(4-methoxyphenyl)pyridazine, typically involves multistep reactions that may include acylation, cyclization, condensation, and dehydrogenation processes. For example, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives have been synthesized through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, showcasing the versatility in pyridazine synthesis (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including 3-Hydrazino-6-(4-methoxyphenyl)pyridazine, can be characterized and confirmed using various spectroscopic techniques such as IR, NMR, LC-MS, and X-ray diffraction. For instance, the structure of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was elucidated using these techniques, providing insights into the compound's molecular geometry and electronic structure (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine compounds undergo various chemical reactions, including condensation with aldehydes, Michael addition reactions, and reactions with secondary amines to yield a wide array of derivatives with diverse chemical properties. These reactions not only demonstrate the reactivity of the pyridazine nucleus but also allow for the synthesis of compounds with potential biological activities (Deeb et al., 2004).

Scientific Research Applications

  • Pharmacological Applications : These compounds have potential as chemotherapeutics, anti-inflammatory agents, CNS depressants and stimulants, and anti-hypertensives (Pinza & Pifferi, 1994). Additionally, they have shown excellent peripheral analgesic activity and anti-inflammatory activity in experimental animals, suggesting their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

  • Chemical Synthesis : They are used in the synthesis of novel pyrimidopyridazine and s-triazolo derivatives (Abdel Moneam, 2004), and for studying the structure of related pyridazone derivatives (Osner, Castle, & Aldous, 1963). These derivatives have been key in understanding the nature of reactions between heterocyclic imines and amines (Elvidge & Pickett, 1972).

  • Antimicrobial and Anticancer Properties : Research shows significant antibacterial activity against various bacteria (Mohamed, 2004) and high reactivity towards colon cancer cell lines, surpassing the standard drug Imatinib in some cases (Elzamly, Zaky, & Kandile, 2016).

  • Structural and Electronic Studies : They have been used in studies examining structural variations, such as ring-chain tautomerism, cis-trans isomerism, and rotamerism (Sinkkonen et al., 2002), and in the preparation of novel pyridazinone systems to understand their electronic properties and conformational parameters (Unal, Sarıpınar, & Akçamur, 2006).

properties

IUPAC Name

[6-(4-methoxyphenyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGDUFOXUMFAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577853
Record name 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-6-(4-methoxyphenyl)pyridazine

CAS RN

18772-76-4
Record name 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydrazino-6-(4-methoxyphenyl)pyridazine

Citations

For This Compound
1
Citations
H Al-Falahi, PM May, AM Roe, R Antony Slater… - Agents and Actions, 1984 - Springer
The metal complexing properties of two antihypertensive drugs, hydralazine (1-hydrazinophthalazine) and prizidilol (a hydrazinopyridazine), and some related ligands, have been …
Number of citations: 17 link.springer.com

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